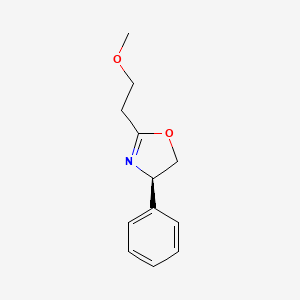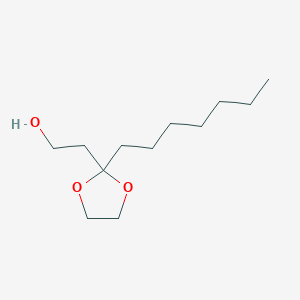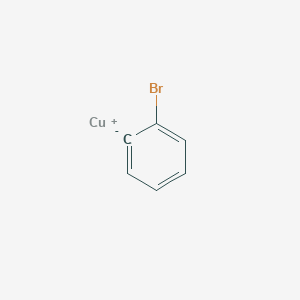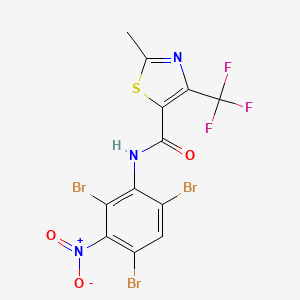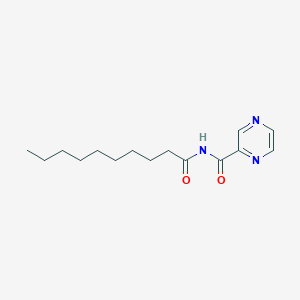![molecular formula C24H25Cl2Ga B14273687 [2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane CAS No. 168064-16-2](/img/structure/B14273687.png)
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane is a complex organogallium compound known for its unique structural and chemical properties. This compound features a gallium atom bonded to two chlorine atoms and a phenyl group substituted with two 2,4,6-trimethylphenyl groups. The steric hindrance provided by the bulky trimethylphenyl groups imparts significant stability to the compound, making it an interesting subject of study in organometallic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane typically involves the reaction of gallium trichloride with 2,6-bis(2,4,6-trimethylphenyl)phenyl lithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent any unwanted side reactions with moisture or oxygen. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
化学反应分析
Types of Reactions
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The gallium center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form complexes with other ligands, particularly those that can coordinate to the gallium center.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as alkyl lithium or Grignard reagents for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or halogens for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl lithium reagents would yield alkyl-substituted gallium compounds, while oxidation reactions could produce gallium(III) species.
科学研究应用
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in various organic transformations.
Biology: Its potential use in biological systems is being explored, particularly in the context of metal-based drugs and imaging agents.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in cancer treatment due to its ability to interact with biological molecules.
Industry: It is used in the development of new materials, particularly those that require stable organometallic compounds with specific electronic properties.
作用机制
The mechanism of action of [2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane involves its ability to coordinate with other molecules through its gallium center. This coordination can alter the electronic properties of the compound and facilitate various chemical reactions. The bulky trimethylphenyl groups provide steric protection, enhancing the stability of the compound and allowing it to participate in reactions that would otherwise be unfavorable.
相似化合物的比较
Similar Compounds
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]phosphane: Similar in structure but contains a phosphorus atom instead of gallium.
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]borane: Contains a boron atom and exhibits different reactivity due to the nature of boron.
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]silane: Contains a silicon atom and is used in different applications due to silicon’s unique properties.
Uniqueness
The uniqueness of [2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane lies in its combination of steric hindrance and electronic properties. The presence of the gallium atom provides distinct reactivity compared to similar compounds with phosphorus, boron, or silicon. This makes it a valuable compound for studying the effects of metal centers in organometallic chemistry and for developing new materials and applications.
属性
CAS 编号 |
168064-16-2 |
|---|---|
分子式 |
C24H25Cl2Ga |
分子量 |
454.1 g/mol |
IUPAC 名称 |
[2,6-bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane |
InChI |
InChI=1S/C24H25.2ClH.Ga/c1-15-10-17(3)23(18(4)11-15)21-8-7-9-22(14-21)24-19(5)12-16(2)13-20(24)6;;;/h7-13H,1-6H3;2*1H;/q;;;+2/p-2 |
InChI 键 |
TVKUIHXBJBJWTK-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)[Ga](Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dichloro[bis(octadecanoyloxy)]stannane](/img/structure/B14273608.png)
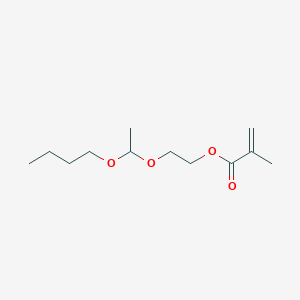
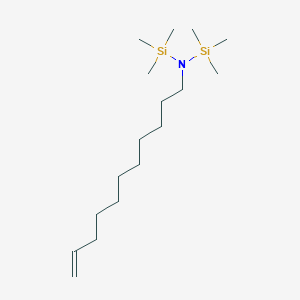
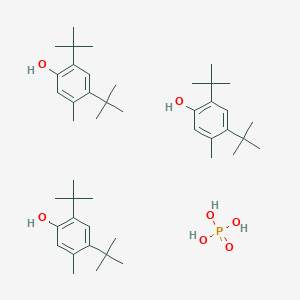
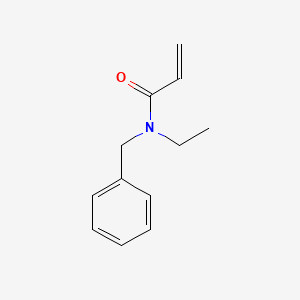
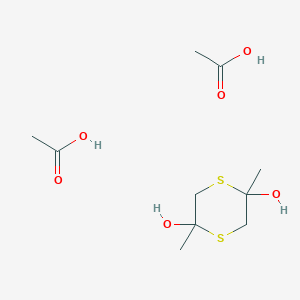
![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)

